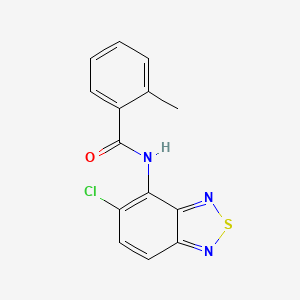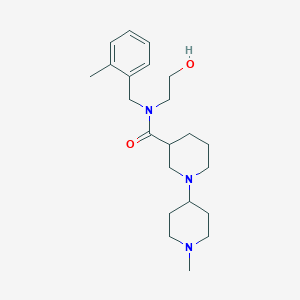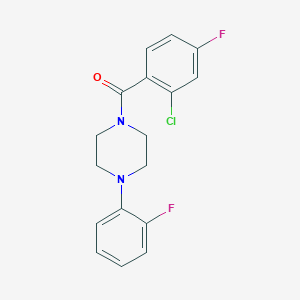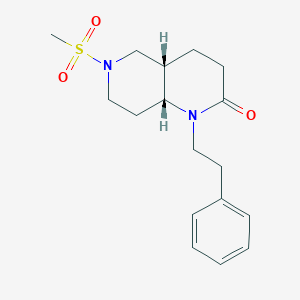![molecular formula C13H14N6O B5378958 N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5378958.png)
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases. This compound belongs to a class of drugs known as Janus kinase (JAK) inhibitors, which work by blocking the activity of JAK enzymes that are involved in the immune response.
Mecanismo De Acción
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the immune response. JAK enzymes play a critical role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate the immune response. By blocking the activity of JAK enzymes, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide can effectively reduce the production of cytokines, leading to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively reduce inflammation and other symptoms associated with autoimmune diseases in preclinical and clinical studies. In addition, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide as a research tool is its specificity for JAK enzymes, which allows researchers to selectively study the role of these enzymes in the immune response. However, one limitation of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide is that it may not fully replicate the complex interactions between JAK enzymes and other signaling pathways in vivo.
Direcciones Futuras
There are several potential future directions for research involving N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of interest is the use of JAK inhibitors in combination with other therapies, such as biologic agents, to achieve greater efficacy in the treatment of autoimmune diseases. Finally, there is also interest in studying the potential use of JAK inhibitors in the treatment of other diseases, such as cancer and viral infections.
Métodos De Síntesis
The synthesis of N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide involves several steps, starting with the reaction of 4,6-dimethyl-2-pyrimidinylamine with ethyl 2-chloroacetate to form ethyl 4,6-dimethyl-2-(2-oxoethyl)pyrimidine-5-carboxylate. This compound is then reacted with 4-bromo-1H-pyrazole-5-carboxamide to form N-[4-bromo-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide. Finally, the bromine atom is replaced with a cyano group using sodium cyanide to yield N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide.
Aplicaciones Científicas De Investigación
N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been extensively studied for its potential as a therapeutic agent in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, N-[4-cyano-1-(4,6-dimethyl-2-pyrimidinyl)-1H-pyrazol-5-yl]propanamide has been shown to effectively suppress the activity of JAK enzymes, which are involved in the immune response. This suppression can lead to a reduction in inflammation and other symptoms associated with autoimmune diseases.
Propiedades
IUPAC Name |
N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-4-11(20)18-12-10(6-14)7-15-19(12)13-16-8(2)5-9(3)17-13/h5,7H,4H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXULTLNHJASMAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=NN1C2=NC(=CC(=N2)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5378885.png)


![N-(3-fluoro-4-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5378904.png)
![N,2-dimethyl-5-[(methylamino)sulfonyl]benzamide](/img/structure/B5378909.png)
![N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-thiophenecarboxamide](/img/structure/B5378920.png)
![1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5378926.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5378939.png)

![4-(5-methylpyridin-2-yl)-1-[3-(1H-tetrazol-1-yl)propanoyl]piperidin-4-ol](/img/structure/B5378948.png)
![2-{1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-2-pyrrolidinyl}pyridine](/img/structure/B5378975.png)
![6-(1,3-benzodioxol-5-yl)-7-butyryl-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378983.png)
![1-(diphenylmethyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B5378987.png)